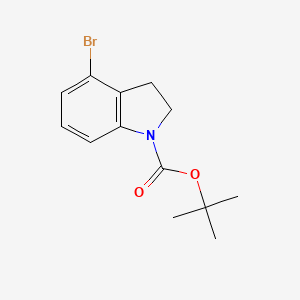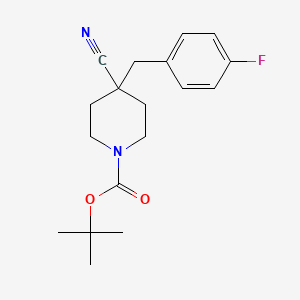![molecular formula C21H17N3O6 B592383 Triméthyl [2,2':6',2''-terpyridine]-4,4',4''-tricarboxylate CAS No. 330680-46-1](/img/structure/B592383.png)
Triméthyl [2,2':6',2''-terpyridine]-4,4',4''-tricarboxylate
Vue d'ensemble
Description
Methyl 2,6-bis(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate is a complex organic compound featuring a pyridine core substituted with methoxycarbonyl groups
Applications De Recherche Scientifique
Methyl 2,6-bis(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
Target of Action
Trimethyl [2,2’:6’,2’‘-terpyridine]-4,4’,4’'-tricarboxylate is a tridentate ligand . It primarily targets metal centers, forming complexes with them . These metal centers play a crucial role in various biochemical reactions and processes.
Mode of Action
The compound interacts with its targets by coordinating with the metal centers to form complexes . This interaction is facilitated by the presence of three near-coplanar nitrogen donor atoms in the compound . The resulting changes include the formation of metallo-supramolecular structures .
Biochemical Pathways
It’s known that the compound is utilized in the synthesis of chiral derivatives for asymmetric catalysis , which suggests its involvement in various biochemical reactions.
Result of Action
The formation of metallo-supramolecular structures suggests that it may have significant effects on the structure and function of targeted molecules.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may play a role in its stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,6-bis(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,6-bis(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the methoxycarbonyl groups to hydroxymethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydroxymethyl derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,6-bis(4-bromophenyl)pyridine-4-carboxylate: Similar structure but with bromophenyl groups instead of methoxycarbonyl groups.
Methyl 2,6-bis(4-chlorophenyl)pyridine-4-carboxylate: Contains chlorophenyl groups, offering different reactivity and properties.
Uniqueness
Methyl 2,6-bis(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
methyl 2,6-bis(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6/c1-28-19(25)12-4-6-22-15(8-12)17-10-14(21(27)30-3)11-18(24-17)16-9-13(5-7-23-16)20(26)29-2/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXTYOYBYASPDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735750 | |
| Record name | Trimethyl [1~2~,2~2~:2~6~,3~2~-terpyridine]-1~4~,2~4~,3~4~-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330680-46-1 | |
| Record name | Trimethyl [1~2~,2~2~:2~6~,3~2~-terpyridine]-1~4~,2~4~,3~4~-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl 2,2':6',2''-Terpyridine-4,4',4''-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of Trimethyl [2,2':6',2''-terpyridine]-4,4',4''-tricarboxylate in the study of ruthenium complexes?
A1: Trimethyl [2,2':6',2''-terpyridine]-4,4',4''-tricarboxylate (Me3tctpy) acts as a tridentate ligand in the synthesis of bis-tridentate ruthenium complexes. These complexes are of particular interest due to their potential applications in photochemistry, particularly their ability to absorb light and undergo electron transfer processes. In the study, Me3tctpy was coordinated to a ruthenium (Ru) center alongside another tridentate ligand featuring a redox-active amine substituent [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![tert-butyl 6-oxo-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-triene-12-carboxylate](/img/structure/B592315.png)

![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)

